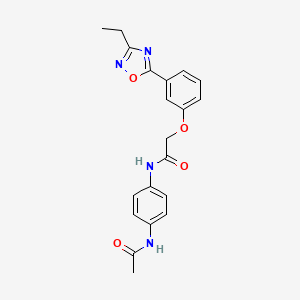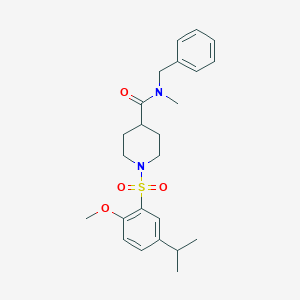
N-(4-acetamidophenyl)-2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetamidophenyl)-2-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as AOPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of AOPP is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt and MAPK pathways. AOPP has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation.
Biochemical and Physiological Effects:
AOPP has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of pro-inflammatory cytokines, protection against neuronal damage, and improvement of cognitive function. AOPP has also been shown to have antioxidant properties, which can help to protect cells against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using AOPP in lab experiments is its potential therapeutic benefits in various fields of research. AOPP is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using AOPP is the lack of understanding of its mechanism of action, which can make it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for AOPP research, including the investigation of its potential therapeutic benefits in other fields, such as cardiovascular disease and diabetes. Further studies are also needed to elucidate the mechanism of action of AOPP and to identify potential targets for therapeutic intervention. Additionally, the development of more potent and selective AOPP analogs may provide new opportunities for drug discovery.
Métodos De Síntesis
AOPP can be synthesized through a multi-step process involving the reaction of 4-acetamidophenol with 3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenol in the presence of a coupling agent, followed by the reaction of the resulting intermediate with chloroacetyl chloride. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
AOPP has been extensively studied for its potential therapeutic benefits in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, AOPP has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Inflammation research has demonstrated the anti-inflammatory properties of AOPP, which can reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, AOPP has been shown to protect against neuronal damage and improve cognitive function.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-3-18-23-20(28-24-18)14-5-4-6-17(11-14)27-12-19(26)22-16-9-7-15(8-10-16)21-13(2)25/h4-11H,3,12H2,1-2H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYLQFFJTDMHJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=CC=C2)OCC(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7715321.png)

![4-(tert-butyl)-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715336.png)
![methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate](/img/structure/B7715339.png)
![1-(4-chlorobenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B7715341.png)


![(E)-methyl 4-((2-(2,6-dimethylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoate](/img/structure/B7715352.png)



